molecular formula C20H25FN4O4 B12209843 methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B12209843
M. Wt: 404.4 g/mol
InChI Key: LUFSCSMAPSOXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone derivative characterized by a (4Z)-configured pyrazolone core substituted with a 4-fluorophenyl group at position 1, a methyl acetate moiety at position 3, and a complex ethylidene-morpholinoethylamino substituent at position 4 . This compound shares structural similarities with other pyrazolone-based molecules, which are widely studied for their pharmacological and material science applications .

The synthesis of such compounds typically involves condensation reactions between pyrazolone precursors and amine-containing substituents, as exemplified by methods adapted from Dorofeeva et al. .

Properties

Molecular Formula

C20H25FN4O4

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H25FN4O4/c1-14(22-7-8-24-9-11-29-12-10-24)19-17(13-18(26)28-2)23-25(20(19)27)16-5-3-15(21)4-6-16/h3-6,23H,7-13H2,1-2H3

InChI Key

LUFSCSMAPSOXKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group and the morpholine ring. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Products Catalysts/Reagents
Acidic (HCl, H₂SO₄)Carboxylic acid + methanolProton donors
Basic (NaOH, KOH)Carboxylate salt + methanolHydroxide ions

Mechanism :

  • Acidic : Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic : Hydroxide ions directly attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate .

Fluorophenyl Ring Substitution

The 4-fluorophenyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) .

Key Reactions:

Reaction Type Conditions Major Products
EAS (Nitration) HNO₃, H₂SO₄, 0–5°CNitro-substituted derivative
NAS (Hydroxylation) KOH, Cu catalyst, 150°CPhenolic derivative

Mechanistic Insights :

  • Nitration : The electron-withdrawing fluorine group directs incoming electrophiles (NO₂⁺) to the meta position.

  • Hydroxylation : High-temperature basic conditions replace fluoride with hydroxide via a two-step elimination-addition pathway.

Pyrazole Ring Reactivity

The pyrazole core undergoes oxidation , reduction , and cycloaddition reactions.

Reaction Reagents/Conditions Products
Oxidation KMnO₄, acidic conditionsPyrazole-5-carboxylic acid
Reduction H₂, Pd/C catalystDihydropyrazole derivative
1,3-Dipolar Cycloaddition Alkyne, Cu(I) catalystFused bicyclic heterocycles

Research Findings :

  • Oxidation at the 5-oxo position produces a carboxyl group, enhancing water solubility.

  • Catalytic hydrogenation selectively reduces the pyrazole’s double bond without affecting the morpholine moiety .

Morpholine Ethylidene Amine Reactions

The morpholine-substituted ethylidene amine participates in Schiff base formation and alkylation .

Reaction Conditions Products
Schiff Base Formation Aldehyde/ketone, RTImine-linked conjugates
Alkylation Alkyl halide, K₂CO₃Quaternary ammonium derivatives

Mechanism :

  • The primary amine reacts with carbonyl compounds to form imines, useful for bioconjugation.

  • Alkylation occurs at the amine nitrogen, forming stable ammonium salts .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition, releasing CO₂ and morpholine derivatives.

Conditions Major Degradation Products
200–250°C, inert atmosphereCO₂, 4-fluorophenyl fragments, morpholine

Stability Notes :

  • The ester group is thermally labile, initiating decomposition.

  • Stabilizers like antioxidants (e.g., BHT) mitigate degradation during storage.

Comparative Reactivity Table

Functional Group Reactivity Rank Preferred Reaction
EsterHighHydrolysis
FluorophenylModerateElectrophilic substitution
PyrazoleModerateOxidation/Reduction
Morpholine ethylidene amineLowSchiff base formation

Key Insight : The ester and fluorophenyl groups dominate reactivity, while the morpholine moiety remains relatively inert under standard conditions .

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity
    • Pyrazole derivatives have been shown to interact with cyclooxygenase enzymes, particularly COX-2, leading to enhanced anti-inflammatory effects. The presence of specific substituents on the pyrazole ring can significantly influence this interaction, thereby modulating the efficacy of these compounds in reducing inflammation .
  • Antimicrobial Properties
    • Studies indicate that various pyrazole derivatives exhibit potent antimicrobial activity against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, modifications in the side chains of pyrazole can enhance their antibacterial efficacy . The compound may similarly demonstrate such properties due to its structural characteristics.
  • Anticancer Potential
    • The anticancer properties of pyrazole derivatives are well-documented, with several studies reporting their ability to inhibit cancer cell proliferation. Compounds featuring fused pyrazoloquinoline structures have shown promise in inhibiting human breast and cervical cancer cell lines . The specific compound discussed may exhibit similar mechanisms due to its intricate molecular framework.
  • Neuroprotective Effects
    • Certain pyrazole analogs have been identified as potential inhibitors of metabolic enzymes associated with neurodegenerative diseases. For example, compounds that inhibit acetylcholinesterase have been linked to improved cognitive functions . The structural attributes of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate may contribute to similar neuroprotective outcomes.

Case Studies and Experimental Findings

StudyFindings
Ragavan et al. (2014)Synthesized novel 1,5-diaryl pyrazoles showing significant antibacterial activity against multiple strains, emphasizing the role of functional groups in enhancing efficacy .
Chovatia et al. (2016)Investigated 1-acetyl-3,5-diphenyl-pyrazole derivatives for anti-tubercular activity; certain compounds showed promising results compared to standard treatments .
Lv et al. (2021)Developed pyrazole derivatives as epidermal growth factor receptor kinase inhibitors with notable potency against cancer cell lines .

Physicochemical Properties

The physicochemical properties of this compound play a crucial role in determining its biological activity. Investigations into solubility and stability in various solvents reveal that increased solute concentration enhances interactions with polar aprotic solvents, which can influence bioavailability and pharmacodynamics .

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazolone Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
Target Compound: Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-... acetate Not Reported Not Reported 4-fluorophenyl, morpholinoethylamino, methyl acetate Potential kinase inhibition (inferred)
4-(5-{(Z)-[1-(4-Fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoic acid C₂₂H₁₅FN₂O₄ 390.36 4-fluorophenyl, furan-benzoic acid Antibacterial activity, planar structure
(4Z)-1-Phenyl-3-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one C₁₈H₁₁F₆N₃O 399.29 Trifluoromethyl, phenyl, 3-(trifluoromethyl)anilino High electronegativity, low pKa (3.44)
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... thiazole C₂₅H₁₆F₃N₅S 487.48 Fluorophenyl, triazole, thiazole Isostructural, perpendicular fluorophenyl orientation

Key Findings :

The benzoic acid substituent in improves water solubility compared to the methyl ester in the target compound, suggesting divergent pharmacokinetic profiles .

Structural Planarity and Conformation :

  • The (4Z)-configuration in the target compound ensures planarity of the pyrazolone core, similar to . In contrast, the triazole-thiazole derivative exhibits a perpendicular fluorophenyl group, reducing planarity and possibly altering binding modes .

Synthetic Pathways :

  • The target compound likely employs Schiff base formation or condensation reactions, as seen in . For example, Schiff bases derived from 1-phenyl-3-methyl-4-(2-furoyl)-5-pyrazolone (PMFP) in share analogous synthetic strategies .

Biological Activity: While demonstrates antibacterial activity due to its furan-benzoic acid moiety, the target compound’s morpholinoethylamino group may target kinase or GPCR pathways, though specific data are unavailable .

Crystallographic Insights :

  • Structural validation tools like SHELXL and ORTEP have been critical in resolving the conformations of related compounds, such as the isostructural thiazole derivatives in . The target compound’s structure remains unvalidated in the literature.

Biological Activity

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article delves into the compound's pharmacological profile, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a fluorophenyl group and a morpholine moiety, which are known to influence its biological interactions. The presence of these functional groups is crucial for the compound's activity against various biological targets.

1. Anti-inflammatory Activity

This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammatory processes. Studies have shown that pyrazole derivatives exhibit varying degrees of COX inhibition:

CompoundIC50 (μM)SelectivityReference
PYZ30.011High
Celecoxib1.11Moderate
PYZ460.017High

These values indicate that this compound may possess comparable or superior anti-inflammatory properties relative to established drugs like Celecoxib.

2. Analgesic Effects

The analgesic potential of this compound has been supported by in vivo studies demonstrating its efficacy in reducing pain responses in animal models. The mechanisms underlying these effects may involve the modulation of pain pathways through COX inhibition and possibly other receptors like the cannabinoid receptors.

3. Neuroprotective Properties

Research indicates that certain pyrazole derivatives can exhibit neuroprotective effects by inhibiting metabolic enzymes such as acetylcholinesterase (AChE). The compound's structural characteristics may enhance its interaction with these enzymes, suggesting potential applications in neurodegenerative diseases:

Enzyme TargetIC50 (nM)Reference
AChE66.37
α-Glycosidase36.02

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

Study 1: COX Inhibition and Anti-inflammatory Activity

In a comparative study, various pyrazole derivatives were synthesized and screened for COX inhibition. Methyl [(4Z)... showed significant COX-II inhibitory activity with minimal ulcerogenic effects, making it a promising candidate for further development as an anti-inflammatory agent .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of pyrazole derivatives, including this compound, against AChE and α-Glycosidase. Results indicated potent inhibition, suggesting potential therapeutic applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the stereochemistry and Z-configuration of the ethylidene group in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Use SHELXL for refinement , and validate geometry with ORTEP-3 for graphical representation . For intermediates, employ NOESY NMR to detect spatial proximity of protons, particularly around the ethylidene moiety. Ensure consistency between experimental bond lengths/angles and DFT-optimized structures for the Z-isomer .

Q. How can researchers optimize the synthesis of the pyrazolone core under mild conditions?

  • Methodological Answer : Adapt protocols from analogous pyrazolone syntheses:

  • Use acetic acid/DMF mixtures for cyclocondensation of hydrazines with β-ketoesters, as demonstrated for 5-oxo-4,5-dihydro-1H-pyrazoles .
  • Employ sodium acetate as a mild base to avoid decomposition of sensitive substituents (e.g., morpholine) .
  • Monitor reaction progress via TLC or in situ IR to detect intermediate hydrazones and optimize reaction time .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for similar pyrazole derivatives?

  • Methodological Answer :

  • NMR : Compare chemical shifts of the morpholinyl ethylamino group with structurally validated analogs (e.g., δ 2.5–3.5 ppm for morpholine protons ).
  • HRMS : Confirm molecular ion peaks and isotopic patterns to rule out impurities.
  • SC-XRD : Cross-validate spectral assignments with crystallographic data .

Advanced Research Questions

Q. How can Bayesian optimization improve yield in multi-step syntheses involving morpholine-containing intermediates?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature) for the critical step where morpholine ethylamine reacts with the pyrazolone core .
  • Use response surface modeling to identify optimal conditions. For example, highlights Bayesian algorithms outperforming manual optimization in similar heterocyclic systems.
  • Validate robustness by repeating high-yield conditions across 3–5 batches .

Q. What strategies mitigate polymorphism risks during crystallization of this compound?

  • Methodological Answer :

  • Screen 10–15 solvent systems (e.g., DMF/EtOH, CHCl3/hexane) to identify conditions favoring single-crystal growth .
  • Use seeding techniques with pre-characterized crystals to control nucleation.
  • Analyze thermal stability via DSC/TGA to detect polymorphic transitions .

Q. How do electronic effects of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Compare Hammett σ values for fluorophenyl vs. phenyl substituents to predict electron-withdrawing effects on the pyrazolone ring.
  • Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals and identify reactive sites .
  • Validate experimentally via Suzuki-Miyaura coupling: Fluorophenyl groups may reduce electron density at C3, slowing oxidative addition .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Re-evaluate purity (>98% by HPLC) and stereochemical assignment of test compounds .
  • Perform dose-response assays under standardized conditions (e.g., fixed DMSO concentration, cell passage number).
  • Use molecular docking to assess binding mode variations caused by Z/E isomerism or morpholine conformation .

Q. Why do synthetic yields vary significantly when scaling up the final esterification step?

  • Methodological Answer :

  • Investigate solvent viscosity and mixing efficiency using computational fluid dynamics (CFD) models .
  • Characterize intermediates for latent impurities (e.g., residual acetic acid) via GC-MS, which may inhibit esterification .
  • Switch to flow chemistry for improved heat/mass transfer during scale-up .

Tables of Key Data

Table 1 : Comparison of Crystallographic Parameters for Analogous Pyrazoles

CompoundSpace GroupR-factorRefinement SoftwareReference
(4Z)-4-{[(2-chlorophenyl)...P21/c0.031SHELXL-2018
Ethyl 2-{[(1Z)-(3-methyl...P-10.045SHELXTL

Table 2 : Optimized Reaction Conditions for Pyrazolone Core Synthesis

ParameterOptimal RangeMethod Validation Source
Temperature80–90°C
SolventDMF/AcOH (2:1)
Reaction Time2–3 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.